BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of furazan-3-
carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,5-Oxadiazole-3-carboxylic acid

Cat. No.: B1300083

Furazan-3-carboxylic Acid: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazan-3-carboxylic acid, a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring
substituted with a carboxylic acid group, serves as a versatile building block in medicinal
chemistry and materials science. The furazan moiety is recognized as a bioisostere for other
five-membered aromatic rings and can influence the physicochemical and pharmacological
properties of a molecule. This technical guide provides a detailed overview of the known
physical and chemical properties of furazan-3-carboxylic acid, its synthesis, and its role as a
precursor to various functionalized derivatives.

Physical and Chemical Properties

Quantitative data for furazan-3-carboxylic acid is not extensively reported in publicly available
literature. The following tables summarize the available data for the parent compound and
some of its relevant derivatives. Inferred properties based on the general characteristics of
furazans and carboxylic acids are also included for context.

Table 1: Physical Properties of Furazan-3-carboxylic Acid and Related Compounds
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4-Amino- Furazancarbox
Furazan-3- . .
. furazan-3- ylic acid
Property carboxylic . . Notes
. carboxylic (isomer
Acid . .
Acid unspecified)
Molecular
CsH2N203[1] C3Hs3N30s C3H2N20s3
Formula
Molecular Weight  114.06 g/mol [1] 129.07 g/mol 114.06 g/mol
The melting point
of the
] ] Data not Decomposes -
Melting Point ] 107 °C[3] unspecified
available around 224 °C[2] ) ]
isomer provides
a likely estimate.
Expected to be
high due to
B ) Data not Data not Data not
Boiling Point ) ) ] hydrogen
available available available ]
bonding and
polarity.
Likely soluble in
- Data not Data not Data not polar organic
Solubility ) ) ]
available available available solvents and
agueous bases.
Data not _ _ Data not
Appearance ) Off-white solid ]
available available

Table 2: Chemical Properties of Furazan-3-carboxylic Acid
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Property Value/Description Notes
The carboxylic acid proton is
expected to be acidic, with a
) pKa likely in the range of 3-5,
pKa Data not available )
influenced by the electron-
withdrawing nature of the
furazan ring.
The furazan ring is generally
stable but can be susceptible
to cleavage under strong o
) - The reactivity of the furazan
o reducing conditions. The _ .
Reactivity ] ) ring can be activated or
carboxylic acid group ) ]
) ) deactivated by substituents.
undergoes typical reactions
such as esterification,
amidation, and reduction.
Expected to be thermally
stable to a certain degree, but
decarboxylation may occur at
. elevated temperatures. The
Stability

stability of furazan derivatives
is an active area of research,
particularly for energetic

materials.[4]

Spectral Data

Detailed spectral data for the parent furazan-3-carboxylic acid is not readily available. The

following represents expected spectral characteristics based on the analysis of related

compounds and general spectroscopic principles.

1H NMR: A single proton signal for the C-H of the furazan ring is expected, likely in the

downfield region (o 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the

ring. The carboxylic acid proton would appear as a broad singlet, typically at  10-13 ppm,

although its observation can be solvent-dependent.
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13C NMR: Two signals for the carbon atoms of the furazan ring are expected in the aromatic
region (& 140-160 ppm). The carbonyl carbon of the carboxylic acid would appear further
downfield (& 160-180 ppm).

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the
carboxylic acid group, including a broad O-H stretching band (around 3000 cm~1), a strong
C=0 stretching band (around 1700-1730 cm~1), and C-O stretching and O-H bending
vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its
molecular weight. Fragmentation would likely involve the loss of CO:z from the carboxylic acid
group, followed by fragmentation of the furazan ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of furazan-3-carboxylic acid is
not explicitly provided in the searched literature, a general synthetic approach can be inferred
from the synthesis of its derivatives and related furazan compounds. A plausible pathway
involves the oxidation of a suitable precursor, such as a methyl or hydroxymethyl substituted
furazan.

General Synthetic Workflow:
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Caption: General synthetic workflow for furazan-3-carboxylic acid.

Representative Protocol for the Synthesis of a Furazan Derivative (4-Amino-furazan-3-
carboxylic Acid):
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The synthesis of 4-amino-furazan-3-carboxylic acid often starts from the corresponding
amidoxime. A general procedure involves the reductive opening of a 1,2,4-oxadiazole ring.[5]

e Synthesis of the Starting 1,2,4-Oxadiazole: The appropriate 4-substituted (1,2,4-oxadiazol-3-
yhfurazan is synthesized from the corresponding 4-aminofurazan-3-carboxylic acid
amidoxime.[5]

e Reductive Ring Opening: The 1,2,4-oxadiazole derivative is treated with a reducing agent,
such as hydrazine, to open the oxadiazole ring and form the amidrazone of 4-aminofurazan-
3-carboxylic acid.[5]

» Hydrolysis (Hypothetical for parent acid): While not explicitly for the parent acid, a
subsequent hydrolysis step of a suitable precursor like an ester or amide would yield the
carboxylic acid.

Chemical Reactivity and Stability

The chemical reactivity of furazan-3-carboxylic acid is dictated by the interplay between the
furazan ring and the carboxylic acid functionality.

» Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard
transformations such as:

o Esterification: Reaction with alcohols in the presence of an acid catalyst.

o Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g.,
conversion to an acyl chloride). Derivatives of 4-amino-furazan-3-carboxylic acid are often
coupled with various carboxylic acids to form amides with potential biological activity.[5]

o Reduction: Reduction to the corresponding alcohol using strong reducing agents like
lithium aluminum hydride.

o Reactivity of the Furazan Ring: The furazan ring is an electron-deficient aromatic system.

o Nucleophilic Aromatic Substitution: The ring can undergo nucleophilic substitution,
particularly when activated by electron-withdrawing groups.
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o Ring Cleavage: The N-O bonds in the furazan ring can be cleaved under certain reductive

conditions.

o Thermal Stability: Furazan-based compounds are often investigated for their thermal
stability, especially in the context of energetic materials. The decomposition of furazan
derivatives can be complex, often involving the release of nitrogen-containing gases. The
thermal decomposition of 3-amino-4-nitrofurazan has been studied, indicating the potential
for exothermic decomposition.

Logical Relationship of Reactivity:

Furazan-3-carboxylic Acid
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Caption: Reactivity map of furazan-3-carboxylic acid.

Biological Activity and Drug Development Potential

While direct biological activity data for furazan-3-carboxylic acid is scarce, its derivatives have

shown significant promise in drug discovery.

» Antimalarial Activity: N-acylated derivatives of 4-amino-furazan-3-amines have demonstrated
potent activity against different strains of Plasmodium falciparum, the parasite responsible for
malaria.[5] These compounds are being explored as potential new antimalarial agents.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1300083?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8145535/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Antifungal and Antimicrobial Activity: Various derivatives of furazan carboxylic acids are
being investigated for their potential as antifungal and antimicrobial agents. The furazan
scaffold is seen as a valuable component in the design of new therapeutic agents.

e Enzyme Inhibition: Certain furazan derivatives have been found to act as enzyme inhibitors,
which is a common mechanism of action for many drugs.

The carboxylic acid group in these molecules often serves as a handle for further derivatization
to optimize properties such as solubility, cell permeability, and target binding affinity.

Signaling Pathway Involvement (Hypothetical):

As many biologically active compounds exert their effects by modulating signaling pathways, it
is plausible that furazan-3-carboxylic acid derivatives could interact with various cellular targets.
The specific pathways would depend on the overall structure of the derivative.

Furazan-3-carboxylic

Acid Derivative

Binds to

Cellular Target
(e.g., Enzyme, Receptor)

Modulates

Signaling Pathway
Modulation

Leads to

Biological Response
(e.g., Antimalarial Activity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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